molecular formula C8H4BrF3N2 B1413798 5-Bromo-2-cyano-4-(trifluoromethyl)aniline CAS No. 1805100-71-3

5-Bromo-2-cyano-4-(trifluoromethyl)aniline

Cat. No.: B1413798
CAS No.: 1805100-71-3
M. Wt: 265.03 g/mol
InChI Key: DOQHUALORMIQKR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the aniline ring can undergo oxidation to form quinone derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation and Reduction: Products include amines or quinone derivatives.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

5-Bromo-2-cyano-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

5-Bromo-2-cyano-4-(trifluoromethyl)aniline is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-4-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHUALORMIQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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